methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the condensation of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Ethanol or methanol.
Catalyst: Sodium ethoxide or other strong bases.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and structural features make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its pyrazole moiety is known to interact with various biological targets, making it a candidate for the development of anti-inflammatory, analgesic, and anticancer agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The structural modifications of the pyrazole ring can lead to compounds with enhanced biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of functional materials.
Mechanism of Action
The mechanism of action of methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Lacks the methyl group at the 5-position of the pyrazole ring.
Ethyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Has an ethyl ester instead of a methyl ester.
Methyl 4-(5-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Lacks the phenyl group at the 1-position of the pyrazole ring.
Uniqueness
Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is unique due to the presence of both a methyl group at the 5-position and a phenyl group at the 1-position of the pyrazole ring. This combination of substituents enhances its reactivity and potential biological activity compared to similar compounds.
By understanding the detailed chemistry and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 4-(5-methyl-1-phenylpyrazol-4-yl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-12(13(18)8-14(19)15(20)21-2)9-16-17(10)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUNFUITYWSQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)CC(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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